4-([1]Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride
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Overview
Description
4-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride is a compound that belongs to the class of fused pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is fused with a phenol group, and it is often used in its hydrochloride form to enhance its solubility and stability.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound “4-(1Similar compounds with a pyrimidine ring structure have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that it might interact with its targets (potentially protein kinases) and cause changes that affect cellular processes .
Biochemical Pathways
Given the potential target of protein kinases, it can be inferred that the compound may affect various signaling pathways involved in cell growth, differentiation, migration, and metabolism .
Result of Action
Based on the potential inhibition of protein kinases, it can be inferred that the compound may have effects on cell growth, differentiation, migration, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol typically involves the construction of the benzofuro[3,2-d]pyrimidine core followed by the introduction of the phenol group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzofuro[3,2-d]pyrimidine ring system. The phenol group is then introduced through a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to ensure the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenol group to form quinones.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a protein kinase inhibitor, which can regulate various cellular processes.
Medicine: It has shown promise in the development of anticancer agents due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials and as a precursor for other chemical products.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol stands out due to its specific structure, which combines the benzofuro[3,2-d]pyrimidine core with a phenol group. This unique combination enhances its biological activity and makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2.ClH/c20-11-7-5-10(6-8-11)19-16-15-14(17-9-18-16)12-3-1-2-4-13(12)21-15;/h1-9,20H,(H,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUBHYRWJUMHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=C(C=C4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667681 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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